molecular formula C13H23NO3 B3098405 Tert-butyl 1-(formylmethyl)cyclohexylcarbamate CAS No. 1335042-28-8

Tert-butyl 1-(formylmethyl)cyclohexylcarbamate

Cat. No. B3098405
CAS RN: 1335042-28-8
M. Wt: 241.33 g/mol
InChI Key: OFUFLFMPZVVWTK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(formylmethyl)cyclohexylcarbamate is a unique chemical compound used in scientific research. It has the empirical formula C13H23NO3 and a molecular weight of 241.33 . This compound has diverse applications, including drug synthesis, organic chemistry, and catalysis.


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-(formylmethyl)cyclohexylcarbamate can be represented by the SMILES string CC(C)(OC(NC1(CC=O)CCCCC1)=O)C . The InChI representation of the molecule is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,16) .

Scientific Research Applications

Decomposition of Methyl Tert-Butyl Ether

A study by Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE), a compound related to the tert-butyl group, by adding hydrogen in a cold plasma reactor. This research highlighted the potential application of radio frequency (RF) plasma reactors in decomposing air toxics, including MTBE, into simpler molecules like CH4, C2H4, and C2H2. The study's findings contribute to understanding the environmental mitigation of pollutants associated with tert-butyl compounds (Hsieh et al., 2011).

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) reviewed the occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) in the environment, highlighting their widespread use in various industrial products to prevent oxidative reactions. The study discusses tert-butyl-based SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), providing insight into their environmental and health impacts (Liu & Mabury, 2020).

Biodegradation of MTBE

Fiorenza and Rifai (2003) reviewed the biodegradation and bioremediation of MTBE, a tert-butyl compound, under aerobic and anaerobic conditions. This study is significant for environmental science, emphasizing the microbial pathways and remediation strategies for MTBE in soil and water (Fiorenza & Rifai, 2003).

Polymer Membranes for Fuel Additive Purification

Pulyalina et al. (2020) focused on the application of polymer membranes for the purification of fuel oxygenate additives, particularly methanol/methyl tert-butyl ether (MTBE) separation via pervaporation. This study presents a comprehensive analysis of various polymer materials for efficient and selective separation, demonstrating the importance of tert-butyl compounds in enhancing fuel performance (Pulyalina et al., 2020).

Mechanism of Action

The mechanism of action of Tert-butyl 1-(formylmethyl)cyclohexylcarbamate is not explicitly mentioned in the sources I found. It’s worth noting that the compound’s unique structure enables researchers to explore its potential in various fields.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFLFMPZVVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(formylmethyl)cyclohexylcarbamate

CAS RN

1335042-28-8
Record name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-(formylmethyl)cyclohexylcarbamate
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